

Cyclopyrimorate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cyclopyrimorate

Cat. No.: B1669518

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Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Cyclopyrimorate**, a novel bleaching herbicide. It details the compound's chemical properties, mechanism of action, relevant experimental protocols, and key metabolic derivatives.

Core Compound Specifications

Cyclopyrimorate is a pyridazine-based selective herbicide.^{[1][2]} Key identifying information and physicochemical properties are summarized below.

Property	Value	Citations
CAS Number	499231-24-2	[1]
Molecular Formula	C ₁₉ H ₂₀ ClN ₃ O ₄	[3]
Molecular Weight	389.83 g/mol	[4]
IUPAC Name	6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate	
Synonyms	H-965, SW-065	

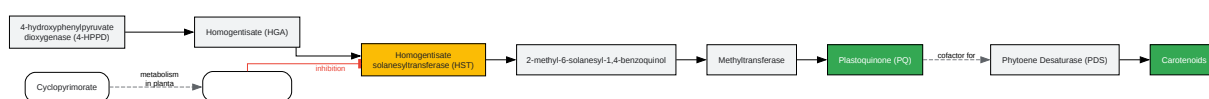
Mechanism of Action: Inhibition of Plastoquinone Biosynthesis

Cyclopyrimorate induces a characteristic bleaching effect in susceptible plants. This is achieved through the inhibition of the plastoquinone (PQ) biosynthesis pathway. Specifically, **Cyclopyrimorate** targets and inhibits the enzyme homogentisate solanesyltransferase (HST).

In planta, **Cyclopyrimorate** is metabolized to des-morpholinocarbonyl **cyclopyrimorate** (DMC). DMC is a significantly more potent inhibitor of HST than the parent compound. The inhibition of HST leads to a downstream reduction in plastoquinone levels and an accumulation of the substrate homogentisate (HGA). Plastoquinone is an essential cofactor for phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. The disruption of PQ synthesis indirectly inhibits carotenoid production, leading to the observed bleaching symptoms due to photooxidation of chlorophyll.

Kinetic analysis has revealed that DMC acts as a competitive inhibitor of HST with respect to homogentisate and as a mixed non-competitive inhibitor concerning farnesyl diphosphate.

Below is a diagram illustrating the plastoquinone biosynthesis pathway and the inhibitory action of **Cyclopyrimorate**'s metabolite.



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Inhibition of Plastoquinone Biosynthesis by **Cyclopyrimorate**'s Metabolite

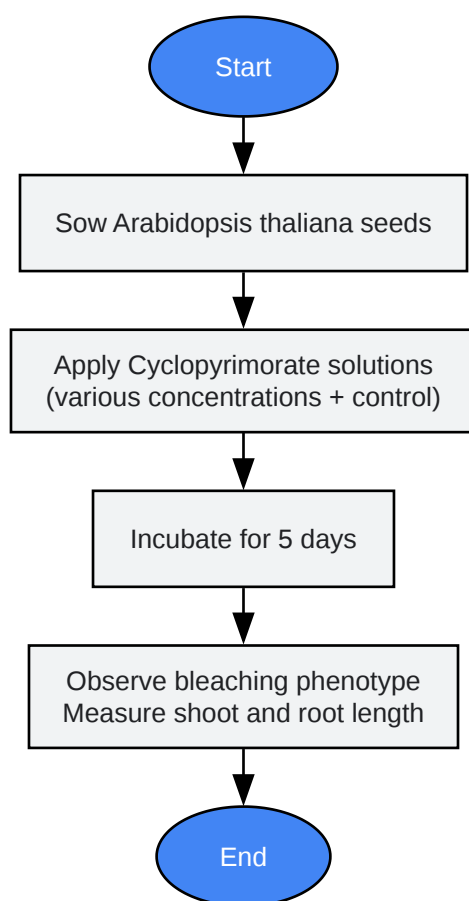
Experimental Protocols

In Vivo Bleaching Assay in *Arabidopsis thaliana*

This protocol is used to assess the herbicidal activity of **Cyclopyrimorate** by observing the bleaching phenotype.

- Plant Material and Growth Conditions: *Arabidopsis thaliana* seeds are sown on a suitable growth medium.
- Herbicide Application: Various concentrations of **Cyclopyrimorate** are applied to the growth medium. A no-herbicide control is included for comparison.
- Incubation: Seedlings are grown for a period of five days under controlled light and temperature conditions.
- Observation: The phenotype of the seedlings is observed, with a focus on the bleaching of cotyledons and leaves. The lengths of shoots and roots are also measured and compared to the control.

The following diagram outlines the workflow for the in vivo bleaching assay.



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Workflow for the In Vivo Bleaching Assay

In Vitro Homogentisate Solanesyltransferase (HST) Inhibition Assay

This assay quantifies the inhibitory effect of **Cyclopyrimorate** and its metabolite, DMC, on the HST enzyme.

- **Enzyme Preparation:** The HST enzyme is expressed and purified, often from E. coli extracts.
- **Reaction Mixture:** A reaction mixture is prepared containing the purified HST enzyme, its substrates (homogentisate and farnesyl diphosphate), and the test compound (**Cyclopyrimorate** or DMC) at various concentrations.
- **Incubation:** The reaction is allowed to proceed under optimized temperature and time conditions.
- **Quantification:** The reaction is stopped, and the amount of product formed is quantified using techniques such as HPLC.
- **Data Analysis:** The percentage of HST inhibition is calculated by comparing the product formation in the presence of the inhibitor to a control reaction without the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is then determined.

The table below presents the comparative inhibitory activity of **Cyclopyrimorate** and its metabolite.

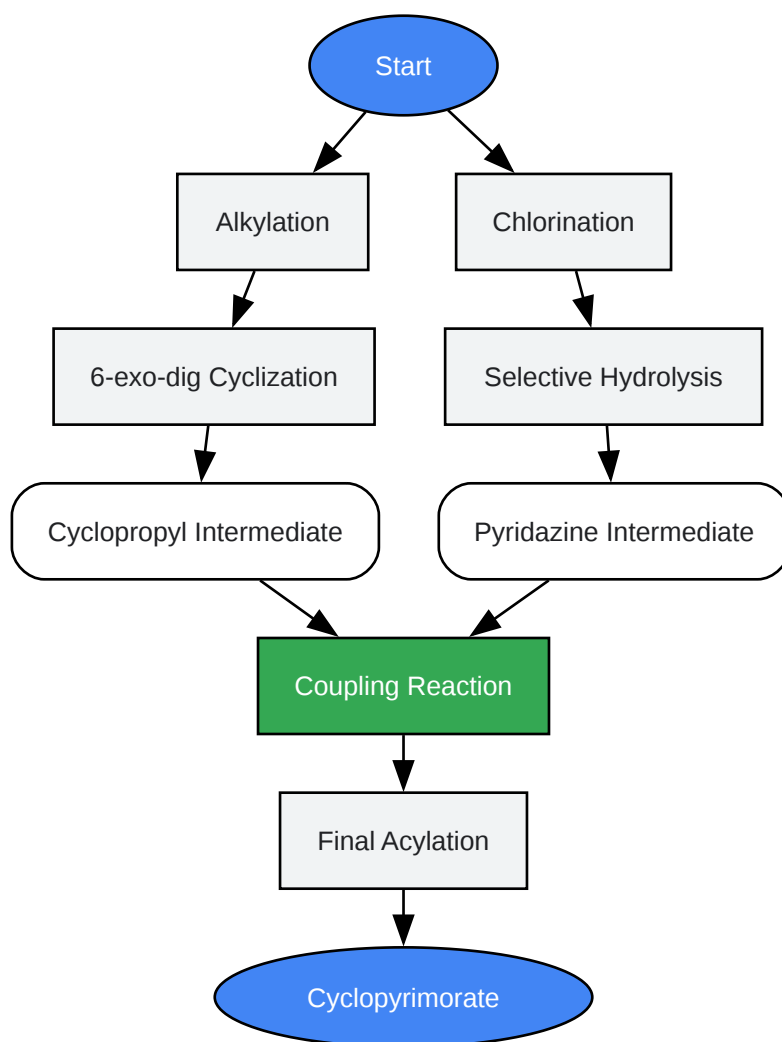
Compound	Target	IC ₅₀ (μM)	Citation
DMC	HST	3.93	
Cyclopyrimorate	HST	Weakly inhibitory	

Synthesis of Cyclopyrimorate

The synthesis of **Cyclopyrimorate** is a multi-step process involving the preparation of two key intermediates followed by a coupling reaction.

- **Formation of the Cyclopropyl Intermediate:** An alkylation reaction is performed, followed by a 6-exo-dig cyclization after anion generation to yield the cyclopropyl intermediate.
- **Formation of the Pyridazine Intermediate:** This intermediate is prepared through chlorination followed by selective hydrolysis.
- **Coupling Reaction:** The two intermediates are coupled in a reaction optimized with anhydrous sodium hydroxide in o-dichlorobenzene, with azeotropic removal of water to improve the yield.
- **Final Acylation:** The coupled product undergoes a final acylation step to produce **Cyclopyrimorate**.

A simplified logical flow of the synthesis is depicted below.



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Logical Flow of **Cyclopyrimorate** Synthesis

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